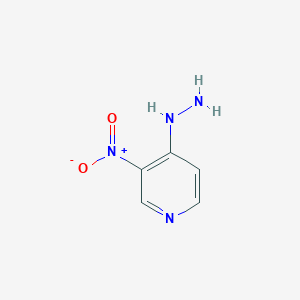
4-Hydrazino-3-nitropyridine
概要
説明
4-Hydrazino-3-nitropyridine is a heterocyclic organic compound with the molecular formula C5H6N4O2. It is characterized by the presence of a hydrazino group (-NH-NH2) and a nitro group (-NO2) attached to a pyridine ring. This compound is often used as an intermediate in organic synthesis and is valuable in the preparation of various organometallic complexes and bioactive molecules .
準備方法
Synthetic Routes and Reaction Conditions: 4-Hydrazino-3-nitropyridine can be synthesized through several methods, primarily involving the substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. One effective method is the reaction of halopyridines with hydrazine hydrate in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran, dimethylformamide, or methylene chloride. The reaction is typically carried out at temperatures ranging from 0 to 150°C, depending on the structure of the initial halogen-substituted pyridine .
Industrial Production Methods: Industrial production of this compound often involves the nucleophilic substitution of halogen atoms in pyridines with hydrazine hydrate. This method is preferred due to its efficiency and the relatively mild reaction conditions required .
化学反応の分析
Types of Reactions: 4-Hydrazino-3-nitropyridine undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Azo compounds.
Reduction: Aminopyridines.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学的研究の応用
4-Hydrazino-3-nitropyridine has several applications in scientific research:
作用機序
The mechanism of action of 4-Hydrazino-3-nitropyridine involves its ability to participate in various chemical reactions due to the presence of the reactive hydrazino and nitro groups. These groups allow the compound to interact with different molecular targets and pathways, leading to the formation of bioactive molecules. The hydrazino group can form hydrazones and azo compounds, while the nitro group can undergo reduction to form amino derivatives .
類似化合物との比較
- 2-Hydrazinopyridine
- 3-Hydrazinopyridine
- 4-Hydrazinopyridine
Comparison: 4-Hydrazino-3-nitropyridine is unique due to the presence of both a hydrazino group and a nitro group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to other hydrazinopyridines, which may only have a hydrazino group.
特性
IUPAC Name |
(3-nitropyridin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-8-4-1-2-7-3-5(4)9(10)11/h1-3H,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMWVURSDQRNDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1NN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400818 | |
| Record name | 4-Hydrazino-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33544-42-2 | |
| Record name | 4-Hydrazino-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-hydrazino-3-nitropyridine in the synthesis described in the research paper?
A1: this compound acts as a binucleophile, reacting with α,β-unsaturated β-aminonitriles (compound 1 in the paper) to form hydrazones of β-keto acids (compound 3 in the paper) []. This reaction is driven by the nucleophilic character of the hydrazine moiety and the electrophilic nature of the carbonyl group in the α,β-unsaturated β-aminonitrile.
Q2: What happens to the hydrazone intermediate formed from this compound?
A2: The hydrazone intermediate (compound 3) undergoes a base-catalyzed cyclization []. This intramolecular reaction involves the nucleophilic attack of the nitrogen atom in the pyridine ring onto the electrophilic carbon of the nitrile group, ultimately forming the pyrazolo[3,2-c]pyrido[4,3-e][1,2,4]triazine-5-oxide ring system (compound 8).
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















